(1-Aminocyclohexyl)phosphonic acid

Übersicht

Beschreibung

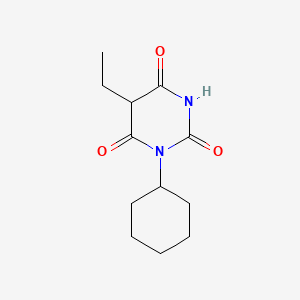

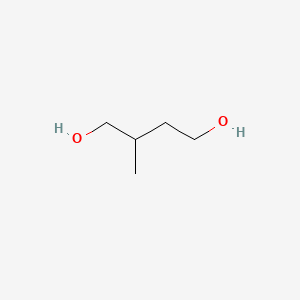

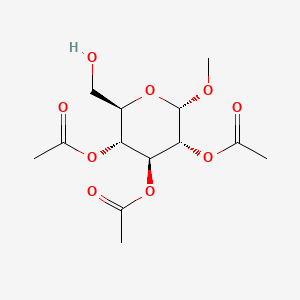

(1-Aminocyclohexyl)phosphonic acid, also known as ACHP, is a chemical compound that has been studied extensively for its potential use in various scientific research applications. This compound is a derivative of cyclohexylphosphonic acid and has been found to exhibit unique biochemical and physiological effects that make it a valuable tool for studying a variety of biological processes.

Wissenschaftliche Forschungsanwendungen

Chelating Agents for Metal Adsorption

A study has demonstrated the use of aminophosphonic acid chelating resins for the adsorption of rare earth elements like Cerium (III) . These resins, which can be synthesized from epoxy resin and triethylenetetramine, exhibit excellent adsorption characteristics, with an average maximum adsorption capacity of 280 mg/g for Ce (III). The precision for six replicate sorptions of Ce (III) was found to be between 0.9–1.5%, indicating high reliability .

Enzyme Inhibitors

Aminophosphonic acids have been identified as potent enzyme inhibitors. Their structural similarity to amino acids makes them effective mimics of the natural substrates in enzymatic reactions, thereby inhibiting the enzyme’s activity . This property is particularly useful in the development of pharmaceuticals that target specific enzymes associated with diseases.

Anticancer Agents

The structural analogues of aminophosphonic acids to amino acids allow them to interfere with biological processes, making them candidates for anticancer agents . Their ability to inhibit enzymes that are crucial for cancer cell growth can be harnessed to develop new therapeutic drugs.

Antibiotics and Antimicrobial Agents

Due to their bioactive nature, aminophosphonic acids can serve as the basis for developing new antibiotics and antimicrobial agents. Their interaction with bacterial enzymes disrupts essential metabolic processes, leading to the development of novel antibacterial strategies .

Neuromodulators

Aminophosphonic acids can act as neuromodulators by affecting neurotransmitter systems. This application has potential in treating neurological disorders and is a promising area of research in medicinal chemistry .

Plant Growth Regulators and Herbicides

In agriculture, aminophosphonic acids are used as plant growth regulators and herbicides. They can mimic or inhibit the action of natural plant hormones, thereby controlling or modifying plant growth patterns for agricultural benefits .

Chelating Agents for Water Treatment

The chelating properties of aminophosphonic acids make them suitable for water treatment applications. They can bind to heavy metals and other contaminants, facilitating their removal from water sources .

Bioactive Compound Synthesis

The discovery of aminophosphonic acids in living systems has spurred research into their synthesis as analogues of protein and non-protein amino acids. This has led to the creation of a new class of bioactive compounds with a wide range of commercial applications .

Wirkmechanismus

Target of Action

(1-Aminocyclohexyl)phosphonic acid, as an aminophosphonic acid, is known to interact with various enzymes, acting as an inhibitor . These enzymes often play crucial roles in biological systems, and their inhibition can lead to significant physiological effects .

Mode of Action

The compound interacts with its targets through a mechanism that involves the formation of a phosphorus-carbon bond . This interaction results in the inhibition of the target enzymes, leading to changes in the biological system .

Biochemical Pathways

Aminophosphonic acids, including (1-Aminocyclohexyl)phosphonic acid, are known to affect various biochemical pathways. They mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This can lead to a wide range of downstream effects, depending on the specific pathways and enzymes involved .

Result of Action

The molecular and cellular effects of (1-Aminocyclohexyl)phosphonic acid’s action would depend on the specific targets and pathways it affects. For instance, the inhibition of certain enzymes could lead to changes in cellular metabolism, potentially resulting in various physiological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1-Aminocyclohexyl)phosphonic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .

Eigenschaften

IUPAC Name |

(1-aminocyclohexyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO3P/c7-6(11(8,9)10)4-2-1-3-5-6/h1-5,7H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSRCTIIPRWCGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60986674 | |

| Record name | (1-Aminocyclohexyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60986674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Aminocyclohexyl)phosphonic acid | |

CAS RN |

67398-11-2 | |

| Record name | NSC320308 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-Aminocyclohexyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60986674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxaspiro[4.5]decan-2-one](/img/structure/B1595756.png)